molecular formula C14H13N3O3S B2394272 1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole CAS No. 333311-24-3

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole

Cat. No.: B2394272
CAS No.: 333311-24-3
M. Wt: 303.34
InChI Key: LSMGNBUBKBGOJU-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole is an organic compound with the molecular formula C14H13N3O3S It is a sulfonylbenzotriazole derivative, which means it contains both a sulfonyl group and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole involves its interaction with molecular targets through its sulfonyl and benzotriazole groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The exact pathways and molecular targets involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)sulfonylbenzotriazole
  • 1-(3-Methylphenyl)sulfonylbenzotriazole
  • 1-(4-Methylphenyl)sulfonylbenzotriazole

Uniqueness

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different properties and applications compared to other similar compounds.

Biological Activity

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzotriazole family, known for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings and case studies.

  • Chemical Name : this compound
  • Molecular Formula : C11H12N4O2S
  • Molecular Weight : 252.31 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. The sulfonamide group is known for its role in drug interactions, particularly in enzyme inhibition. Benzotriazole derivatives have been shown to interact with various biological targets, enhancing their therapeutic potential.

Anticancer Activity

Research indicates that benzotriazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of key signaling pathways (e.g., PI3K/Akt and MAPK pathways) .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompoundCancer TypeMechanism of ActionResult
Benzotriazole DerivativeBreast CancerApoptosis inductionSignificant inhibition of cell proliferation
N-acylbenzotriazolesVariousEnzyme inhibitionReduced tumor growth in vivo

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A related study highlighted that benzotriazole derivatives can selectively inhibit COX-2, leading to decreased production of pro-inflammatory mediators .

Table 2: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound30%85%

Antimicrobial Activity

The antimicrobial efficacy of benzotriazole derivatives has been documented against various pathogens. The sulfonamide group enhances the compound's ability to disrupt bacterial folate synthesis, making it effective against certain bacterial strains.

Case Studies

A notable case study investigated the effects of this compound on a specific cancer cell line (MCF-7). Results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound over 48 hours.

Case Study Summary

  • Objective : Evaluate anticancer effects on MCF-7 cells.
  • Method : MTT assay for cell viability; flow cytometry for apoptosis.
  • Findings : IC50 value determined at 25 µM; significant increase in apoptotic cells compared to control.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-10-9-11(7-8-14(10)20-2)21(18,19)17-13-6-4-3-5-12(13)15-16-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMGNBUBKBGOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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